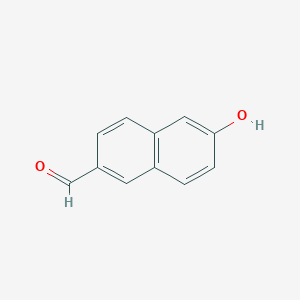

6-Hydroxy-2-naphthaldehyde

Descripción general

Descripción

6-Hydroxy-2-naphthaldehyde is a chemical compound that is structurally related to naphthalene, a polycyclic aromatic hydrocarbon. While the provided papers do not directly discuss this compound, they provide information on 6-Methoxy-2-naphthaldehyde, which is an intermediate in the synthesis of Nabumetone, a nonsteroidal anti-inflammatory drug (NSAID) . The methoxy group in 6-Methoxy-2-naphthaldehyde is a methyl ether substituent, which differs from the hydroxy group in this compound that consists of a hydrogen-bonded oxygen.

Synthesis Analysis

The synthesis of 6-Methoxy-2-naphthaldehyde has been achieved through different pathways. One method involves the esterification of 6-methoxy-2-naphthoic acid with dimethyl sulfate, followed by hydrazinolysis of the resulting ester and a McFadyen-Stevens reduction, yielding an overall yield of 43.3% . Another approach utilizes a Grignard reaction starting from 2-naphthol, which undergoes bromination, reduction, and methylation to produce 6-bromo-2-methoxynaphthalene, which is then converted to 6-Methoxy-2-naphthaldehyde. This method has been optimized to achieve yields over 67% .

Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-naphthaldehyde has been confirmed through spectroscopic methods such as infrared (IR) and proton nuclear magnetic resonance (^1H NMR) analysis . These techniques are essential for verifying the chemical structure and functional groups present in the compound.

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions involving this compound, they do describe the synthesis of a related compound, 6-Methoxy-2-naphthaldehyde, which can undergo various chemical transformations as an intermediate in pharmaceutical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-2-naphthaldehyde have been studied, revealing that it possesses nonlinear optical (NLO) properties. The second harmonic generation (SHG) frequency conversion efficiency of this compound was found to be 0.59 times that of urea, indicating its potential application in NLO devices . The crystal structure of 6-Methoxy-2-naphthaldehyde was determined to be orthorhombic with space group P212121, and its bulk crystal was successfully grown from acetone solvent using a slow evaporation technique .

Aplicaciones Científicas De Investigación

Fluorescent Chemosensors

6-Hydroxy-2-naphthaldehyde is extensively used in the development of fluorescent chemosensors. These chemosensors are designed for the detection of various cations and anions, demonstrating its versatility in molecular recognition and supramolecular chemistry. The sensing phenomenon often involves different fluorometric pathways and mechanistic pathways, including strong hydrogen bonding interaction and different analyte-induced techniques (Das & Goswami, 2017).

Detection of Specific Ions

Researchers have utilized this compound as a selective chemosensor for various ions, such as aluminum ions (Al3+). It offers a high association constant and enables micromolar detection in solutions. The detection mechanism often involves chelation-enhanced fluorescence (CHEF) (Liu, Chen, & Wu, 2012).

Excited-State Intramolecular Proton Transfer Studies

This compound has also been studied for its excited-state intramolecular proton transfer (ESIPT) fluorescence. Investigations using time-dependent density functional theory (TDDFT) calculations have shed light on the mechanism of ESIPT fluorescence in solvated systems of this compound, enhancing our understanding of its potential in sensor development and biochemical probes (Huang et al., 2022).

Pharmaceutical Applications

In pharmaceutical research, this compound has been used as a derivatizing reagent for the fluorescence detection of certain amino acids, showcasing its utility in biochemical analyses and drug development (El-Brashy & Al-Ghannam, 1997).

Synthesis of Metal Complexes and Nanoparticles

This compound plays a crucial role in the synthesis of Schiff base molecules and metal complexes. These complexes find applications in catalysis, material synthesis, photochemistry, and more. It's particularly noted in the synthesis of metal oxide nanoparticles, such as ZnO and CdO, which have widespread applications in electronics, optics, and other fields (Xaba, Moloto, & Moloto, 2016).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

6-Hydroxy-2-naphthaldehyde is primarily used in the synthesis of a mitochondrial-targeted pH fluorescent probe . This probe is used to visualize mitochondrial pH fluctuations in live cells .

Mode of Action

The compound interacts with its targets through a carbon-carbon double bond bridging . This interaction results in the formation of a pH fluorescent probe that exhibits remarkable pH-dependent behavior .

Biochemical Pathways

It is involved in the synthesis of a ph fluorescent probe that can detect changes in mitochondrial ph . This suggests that it may play a role in cellular processes that involve pH regulation within the mitochondria.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.

Result of Action

The primary result of the action of this compound is the creation of a pH fluorescent probe that can be used to visualize mitochondrial pH fluctuations in live cells . This allows for the monitoring of pH changes within the mitochondria, which can be crucial in understanding cellular metabolism and function.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known that the compound should be stored at 4° C to maintain its stability . Additionally, it is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .

Propiedades

IUPAC Name |

6-hydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYNJOJHKYNLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377308 | |

| Record name | 6-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78119-82-1 | |

| Record name | 6-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-2-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

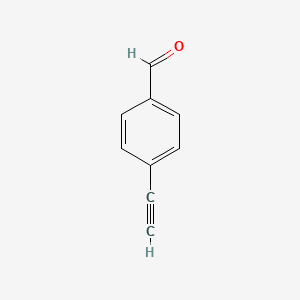

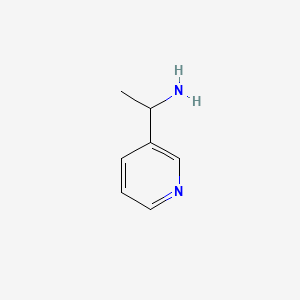

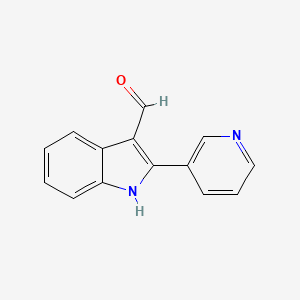

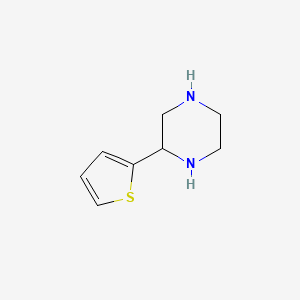

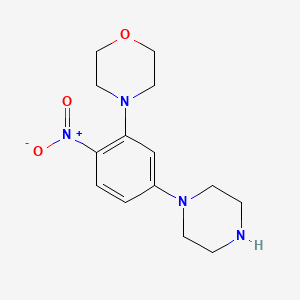

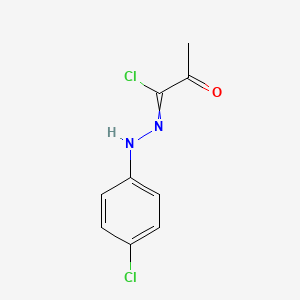

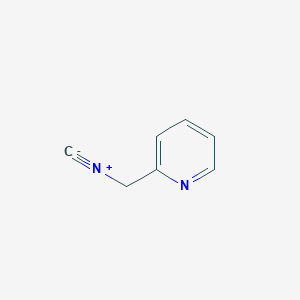

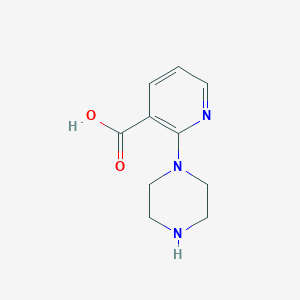

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 6-Hydroxy-2-naphthaldehyde utilized in the development of fluorescent probes?

A: this compound serves as a key building block in constructing fluorescent probes for detecting specific analytes. For instance, it can be chemically modified to create probes that exhibit fluorescence changes upon interaction with target molecules like sulfite [] or changes in pH []. The hydroxyl group and aldehyde group present in its structure allow for various chemical modifications, making it versatile for designing probes with desired properties.

Q2: Can you provide an example of how the structure of a this compound-based probe relates to its function?

A: In the development of a near-infrared fluorescent probe for sulfite detection (NIR-BN), this compound was conjugated with a benzopyrylium moiety []. This specific conjugation was crucial for achieving near-infrared emission at 680 nm, making the probe suitable for in vivo imaging. This highlights how structural modifications of this compound directly impact the probe's spectral properties and potential applications.

Q3: Beyond fluorescent probes, are there other applications of this compound in chemical synthesis?

A: Yes, this compound is a valuable starting material in organic synthesis. A notable example is its use in the synthesis of Nafamostat mesylate, a drug with anticoagulant and anti-inflammatory properties []. The synthesis leverages the reactivity of both the aldehyde and hydroxyl groups of this compound to introduce new functionalities and build the target molecule step-by-step.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)